molecular formula C30H24N2O4 B15222576 (4S,5S)-1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid

(4S,5S)-1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid

Cat. No.: B15222576
M. Wt: 476.5 g/mol
InChI Key: WABVLEHBMOESLU-UIOOFZCWSA-N
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Description

(4S,5S)-1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes two benzoyl groups and two phenyl groups attached to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of benzoyl chloride with an appropriate amine to form an intermediate, which is then cyclized to form the imidazolidine ring. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above generally require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted benzoyl or phenyl derivatives .

Scientific Research Applications

(4S,5S)-1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (4S,5S)-1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S,5S)-1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid is unique due to its specific combination of benzoyl and phenyl groups attached to the imidazolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C30H24N2O4

Molecular Weight

476.5 g/mol

IUPAC Name

(4S,5S)-1,3-dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid

InChI

InChI=1S/C30H24N2O4/c33-28(23-17-9-3-10-18-23)31-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)32(27(31)30(35)36)29(34)24-19-11-4-12-20-24/h1-20,25-27H,(H,35,36)/t25-,26-/m0/s1

InChI Key

WABVLEHBMOESLU-UIOOFZCWSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](N(C(N2C(=O)C3=CC=CC=C3)C(=O)O)C(=O)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2C(N(C(N2C(=O)C3=CC=CC=C3)C(=O)O)C(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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